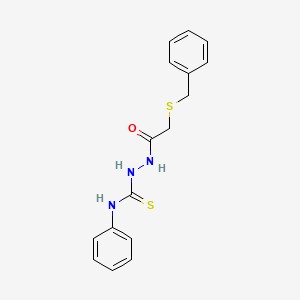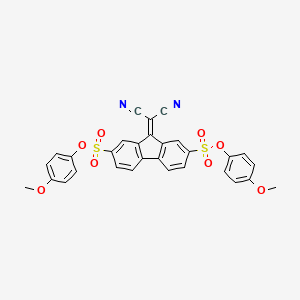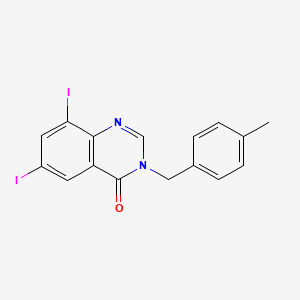
6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of iodine atoms at positions 6 and 8, along with a 4-methylbenzyl group at position 3, makes this compound unique and potentially useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone typically involves the following steps:
Iodination: The starting material, 4(3H)-quinazolinone, undergoes iodination at positions 6 and 8 using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Alkylation: The iodinated quinazolinone is then subjected to alkylation with 4-methylbenzyl chloride in the presence of a base like potassium carbonate or sodium hydride to introduce the 4-methylbenzyl group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones.
Substitution: The iodine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 6,8-Diiodo-3-(4-methylbenzyl)-4-quinazolinone carboxylic acid.
Reduction: 6,8-Diiodo-3-(4-methylbenzyl)-dihydroquinazolinone.
Substitution: 6,8-Diamino-3-(4-methylbenzyl)-4(3H)-quinazolinone.
科学的研究の応用
6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
6,8-Diiodo-4(3H)-quinazolinone: Lacks the 4-methylbenzyl group, which may affect its biological activity.
3-(4-methylbenzyl)-4(3H)-quinazolinone: Lacks the iodine atoms, which may influence its reactivity and interactions.
Uniqueness
6,8-Diiodo-3-(4-methylbenzyl)-4(3H)-quinazolinone is unique due to the presence of both iodine atoms and the 4-methylbenzyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds.
特性
CAS番号 |
302913-37-7 |
|---|---|
分子式 |
C16H12I2N2O |
分子量 |
502.09 g/mol |
IUPAC名 |
6,8-diiodo-3-[(4-methylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H12I2N2O/c1-10-2-4-11(5-3-10)8-20-9-19-15-13(16(20)21)6-12(17)7-14(15)18/h2-7,9H,8H2,1H3 |
InChIキー |
HUZDLJNGENVFTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991857.png)
![3-(5-methyl-2-thienyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991868.png)
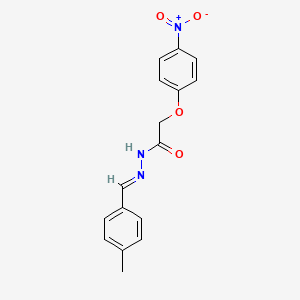
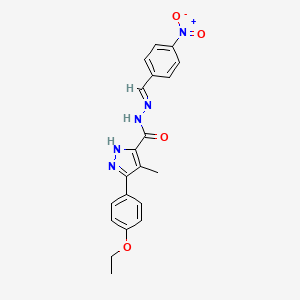

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
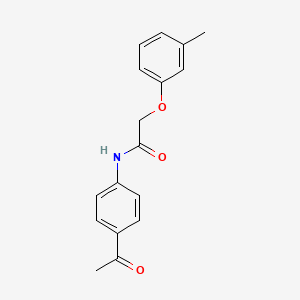

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
